molecular formula C18H16ClN3O B12925280 3-((4-Chlorobenzylidene)amino)-2-propylquinazolin-4(3H)-one CAS No. 86389-22-2

3-((4-Chlorobenzylidene)amino)-2-propylquinazolin-4(3H)-one

Cat. No.: B12925280
CAS No.: 86389-22-2
M. Wt: 325.8 g/mol
InChI Key: DQSNFGLRAFFPCN-UDWIEESQSA-N
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Description

3-((4-Chlorobenzylidene)amino)-2-propylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure substituted with a 4-chlorobenzylideneamino group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorobenzylidene)amino)-2-propylquinazolin-4(3H)-one typically involves the condensation of 4-chlorobenzaldehyde with 2-propyl-4(3H)-quinazolinone in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-((4-Chlorobenzylidene)amino)-2-propylquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, amine derivatives, and substituted benzylidene compounds.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-Chlorobenzylidene)amino)-2-propylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Chlorobenzylidene)amino)-2-ethylquinazolin-4(3H)-one
  • 3-((4-Chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one
  • 3-((4-Chlorobenzylidene)amino)-2-phenylquinazolin-4(3H)-one

Uniqueness

Compared to similar compounds, 3-((4-Chlorobenzylidene)amino)-2-propylquinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Properties

CAS No.

86389-22-2

Molecular Formula

C18H16ClN3O

Molecular Weight

325.8 g/mol

IUPAC Name

3-[(E)-(4-chlorophenyl)methylideneamino]-2-propylquinazolin-4-one

InChI

InChI=1S/C18H16ClN3O/c1-2-5-17-21-16-7-4-3-6-15(16)18(23)22(17)20-12-13-8-10-14(19)11-9-13/h3-4,6-12H,2,5H2,1H3/b20-12+

InChI Key

DQSNFGLRAFFPCN-UDWIEESQSA-N

Isomeric SMILES

CCCC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=C(C=C3)Cl

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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